A-Technical-Guide-to-Fmoc-5-methyl-L-norleucine-Structure-Synthesis-and-Application
A-Technical-Guide-to-Fmoc-5-methyl-L-norleucine-Structure-Synthesis-and-Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Non-Canonical Amino Acids in Advancing Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a "Goldilocks" modality, bridging the gap between small molecules and large biologics.[1] However, natural peptides often suffer from poor metabolic stability and limited oral bioavailability. The incorporation of non-canonical amino acids (ncAAs)—those not found among the 20 common proteinogenic amino acids—is a powerful strategy to overcome these limitations.[1][2][3] These unique building blocks introduce novel side chains and backbone conformations, enhancing enzymatic stability, modulating receptor affinity, and refining pharmacokinetic profiles.[2][4]
Among the diverse array of available ncAAs, 5-methyl-L-norleucine, a structural analog of leucine, offers a subtle yet impactful modification. Its side chain extends the classic isobutyl group of leucine by one methylene unit, providing a valuable tool for structure-activity relationship (SAR) studies. This guide provides a comprehensive technical overview of the structure, synthesis, and application of N-α-Fmoc-5-methyl-L-norleucine, an essential reagent for incorporating this ncAA into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).
Molecular Structure and Physicochemical Properties
Fmoc-5-methyl-L-norleucine is a chiral amino acid derivative where the alpha-amino group of 5-methyl-L-norleucine is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This base-labile protecting group is central to modern peptide synthesis, allowing for iterative, controlled assembly of peptide chains on a solid support.[5][6][7]
The structure consists of three key components:
-
The Fmoc Group: A bulky, aromatic system that prevents the amine from reacting out of turn. It is stable to acidic conditions but is readily cleaved by a mild base like piperidine.[5][6]
-
The Amino Acid Core: The chiral center with L-configuration, dictating the stereochemistry of the final peptide.
-
The Side Chain: A 4-methylpentyl group, which is non-polar and aliphatic.
Table 1: Physicochemical Properties of Fmoc-5-methyl-L-norleucine and its Precursor
| Property | Fmoc-5-methyl-L-norleucine | 5-methyl-L-norleucine |
| Molecular Formula | C22H25NO4 | C7H15NO2[][9] |
| Molecular Weight | 367.44 g/mol [10] | 145.20 g/mol [][9] |
| IUPAC Name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoic acid | (2S)-2-amino-5-methylhexanoic acid[][9] |
| Appearance | White to off-white powder/solid[][10] | White to off-white solid[] |
| Typical Purity (HPLC) | ≥96.0%[10] | ≥95%[] |
| Storage Temperature | 2-8°C[10] | Room Temperature[] |
Synthesis of Fmoc-5-methyl-L-norleucine: A Two-Stage Process
The synthesis of Fmoc-5-methyl-L-norleucine is not a single reaction but a sequence that first establishes the chiral amino acid core and then installs the necessary protecting group for peptide synthesis.
Caption: Overall workflow for the synthesis of Fmoc-5-methyl-L-norleucine.
Stage 1: Asymmetric Synthesis of 5-methyl-L-norleucine
The critical challenge in synthesizing the precursor is controlling the stereochemistry to produce the desired L-enantiomer exclusively. Direct alkylation of simple glycine enolates is ineffective as it leads to a racemic mixture. Therefore, an asymmetric synthesis approach is required. A well-established and scalable method involves the alkylation of a chiral glycine equivalent, often using a chiral auxiliary.
One robust method utilizes a chiral Ni(II) complex of a Schiff base derived from glycine and a chiral ligand.[11][12] This strategy offers high diastereoselectivity and yields enantiomerically pure amino acids after removal of the metal and auxiliary.
Experimental Protocol: Asymmetric Synthesis of 5-methyl-L-norleucine (Conceptual)
Causality: This protocol is based on the principle of using a temporary chiral scaffold to direct the approach of an electrophile to a glycine anion, ensuring a stereospecific outcome.[11][12]
-
Complex Formation: A chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) is reacted with glycine and Ni(NO₃)₂ in the presence of a base (e.g., KOH in methanol) to form the planar chiral Ni(II) complex. The nickel template holds the glycine Schiff base in a rigid conformation.
-
Alkylation: The complex is deprotonated with a strong, non-nucleophilic base (e.g., NaH or KHMDS) in an anhydrous aprotic solvent like DMF at low temperature. This generates a nucleophilic carbanion. 1-iodo-3-methylbutane is then added. The bulky chiral ligand sterically hinders one face of the glycine anion, forcing the alkyl iodide to attack from the opposite face, thus ensuring high diastereoselectivity.[11]
-
Complex Disassembly: After the reaction, the newly formed amino acid is liberated from the chiral auxiliary and the nickel ion by acid hydrolysis (e.g., with 3M HCl).
-
Purification: The liberated 5-methyl-L-norleucine is separated from the recovered chiral ligand by extraction and can be further purified by recrystallization or ion-exchange chromatography.
Stage 2: N-α-Fmoc Protection
With the enantiomerically pure amino acid in hand, the final step is the protection of the α-amino group. This is a standard procedure in peptide chemistry.[13]
Experimental Protocol: Fmoc Protection of 5-methyl-L-norleucine
Causality: The reaction relies on the nucleophilic amino group of the amino acid attacking the electrophilic carbonyl carbon of the Fmoc reagent. A mild base is required to neutralize the acid byproduct and to deprotonate the amino acid's carboxylic acid group, enhancing its solubility in the aqueous phase.
-
Dissolution: 5-methyl-L-norleucine (1.0 eq) is dissolved in a 10% aqueous solution of sodium carbonate or sodium bicarbonate. The mixture is cooled in an ice bath.
-
Reagent Addition: A solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (approx. 1.05 eq) in a water-miscible organic solvent like 1,4-dioxane or acetone is added dropwise to the stirring amino acid solution.[6][7] Fmoc-OSu is often preferred as it is more stable and less prone to side reactions.[7]
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.[14] The pH should be maintained in the basic range (8-9).
-
Workup and Extraction: The reaction mixture is diluted with water and washed with a non-polar solvent like diethyl ether to remove any excess Fmoc reagent and byproducts.
-
Acidification and Isolation: The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with cold 1M HCl. The Fmoc-protected amino acid, being less water-soluble, will precipitate out as a white solid.
-
Purification: The crude product is collected by vacuum filtration, washed with cold water, and dried under vacuum. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-5-methyl-L-norleucine is as a building block in Fmoc-based SPPS.[5][15] Its incorporation allows medicinal chemists to systematically probe the steric and hydrophobic requirements of a peptide's binding pocket or active site. By replacing a natural amino acid like leucine or norleucine with 5-methyl-L-norleucine, researchers can assess the impact of side-chain length and branching on biological activity and proteolytic stability.[1][16]
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